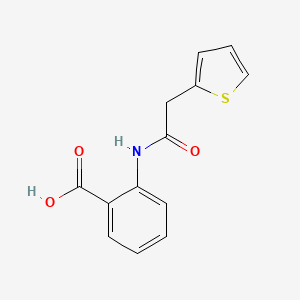

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Thiophen-2-yl-acetylamino)-benzoic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids, which are n-acylated alpha amino acids that have the L-configuration of the alpha-carbon atom .

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The molecular formula of the compound is C14H14N2O5S2 . The average mass is 354.401 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 86.9±0.5 cm3, and a molar volume of 227.7±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique

Anticancer Activity

The synthesis and characterization of thiophene acetyl salicylic acid esters, specifically ortho- and para-positional isomers, have been explored for their cytotoxic effects against cancer and normal cell lines. The study revealed that these compounds, including 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid, exhibit significant in vitro cytotoxic activity against tumor cell lines such as A549 (lung cancer) and Caco2 (colon cancer), with the ortho-isomer showing a higher activity and inducing cell death more potently than the para-isomer. This indicates the critical role of positional isomerism in the pharmacological properties of these compounds, particularly against colon cancer cell lines, highlighting their potential as anticancer agents (Ünver & Cantürk, 2017).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands have been studied for their ability to sensitize the luminescence of Eu(III) and Tb(III). These compounds, including complexes formed with 2-nitro-3-thiophen-3-yl-benzoic acid, exhibit significant luminescence upon solution and solid-state species characterization. The study indicates that replacing benzene in the π-bridge with a thiazole ring can improve light-harvesting capability, which is crucial for developing efficient luminescent materials. The quantum yields and luminescence lifetimes reported for these compounds are among the highest for Ln(III) solutions with this type of sensitizer, suggesting their potential application in luminescence-based technologies (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial Activity

The antimicrobial evaluation of new thiophene derivatives has been conducted, revealing that compounds like 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide and its derivatives exhibit significant antimicrobial activity against various pathogens. This suggests that these thiophene-based compounds could serve as potential antimicrobial agents, providing a foundation for further research into their application in combating microbial infections (Khalil, Berghot, Abd El-Ghani, & Gouda, 2010).

Synthesis and Characterization for Drug Development

Research into the synthesis and characterization of thiophene derivatives for potential drug development has led to the creation of compounds with a variety of biological activities. For instance, the synthesis of 2-(2-aryl)ethylbenzoic acid derivatives, including those derived from thiophene, highlights the versatility of thiophene compounds in medicinal chemistry. These compounds are synthesized via various chemical reactions, such as the Wittig-Horner reaction, showcasing their potential for further modification and application in developing new therapeutic agents (Chen, 2012).

Mécanisme D'action

Target of Action

The primary target of 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria, including Escherichia coli (strain K12) , that provides resistance to beta-lactam antibiotics.

Mode of Action

It is known that the compound interacts with its target, beta-lactamase . The specifics of this interaction and the resulting changes are yet to be elucidated.

Propriétés

IUPAC Name |

2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-9-4-3-7-18-9)14-11-6-2-1-5-10(11)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFXZOGWPLCRJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349545 |

Source

|

| Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

CAS RN |

330635-60-4 |

Source

|

| Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)

![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)